(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For instance, one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane (pyridine, 90°C, ambient air) has been used to synthesize 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles .Molecular Structure Analysis
The molecular structure of “(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” can be analyzed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” can be analyzed using techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications
Antibacterial Activity
The compound has shown potential in the field of antibacterial activity . It has been found to exhibit good antimicrobial potential . Some of the synthesized compounds also showed strong antibacterial properties .
Antitumor Activity
The compound has been associated with antitumor activity . The derivatives of the compound show different biological activities such as antitumor activities .
Antidiabetic Activity
The compound has been linked with antidiabetic activity . The derivatives of the compound show different biological activities such as antidiabetic activities .
Anti-inflammatory Activity
The compound has been associated with anti-inflammatory activity . The derivatives of the compound show different biological activities such as anti-inflammatory activities .
Antifungal Activity
The compound has been linked with antifungal activity . The derivatives of the compound show different biological activities such as antifungal activities .
Antiviral Activity
The compound has been associated with antiviral activity . The derivatives of the compound show different biological activities such as antiviral activities .
Antioxidant Activity
The compound has been linked with antioxidant activity . The derivatives of the compound show different biological activities such as antioxidant activities .
Catalytic Activity
The compound has been used in the synthesis of new dipyridylpyrrole N-oxide ligands . These ligands and zinc complexes are fully characterized and have been employed as a highly efficient catalyst for the thiol-Michael addition of thiols to α,β-unsaturated ketones .
properties
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(14-13-24-17(19-14)22-7-3-4-8-22)21-11-9-20(10-12-21)15-5-1-2-6-18-15/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLPRZLKOWZFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC(=N3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.